molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Cat. No. B1440701
CAS RN: 22515-17-9
M. Wt: 206.19 g/mol
InChI Key: IYUYMCKYKODONH-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (DFOC) is a synthetic compound used in a variety of chemical and biological applications. It is a colorless, odorless, and tasteless liquid that is soluble in water and other organic solvents. DFOC is a fluorinated cyclohexanecarboxylate ester with a wide range of applications in the field of synthetic organic chemistry. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, DFOC has been used in various scientific research applications, including the study of enzyme kinetics and the synthesis of novel compounds.

Scientific Research Applications

Catalyst and Reagent Development

This compound is also explored as a potential catalyst or reagent in organic reactions. Its unique chemical properties might enable it to facilitate or drive certain chemical transformations, making it a subject of interest in the development of new synthetic methodologies.

Each of these applications leverages the unique chemical properties of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, demonstrating its versatility and importance in scientific research .

properties

IUPAC Name

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYMCKYKODONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693634
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

CAS RN

22515-17-9
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 4,4-difluoroheptanedioate (4.3 g) in toluene (50 mL) was added potassium 2-methylpropan-2-olate (2.87 g) and the reaction stirred overnight at room temperature. The reaction was quenched with 1N aqueous HCl (100 mL) and extracted with diethyl ether (150 mL). The ether layer was washed with brine (50 mL), dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography (Reveleris 40 g) eluting with a gradient of 1% to 5% ethyl acetate/hexanes gave the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
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